

Check Availability & Pricing

# role of CCK2R in gastrointestinal stromal tumor progression

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Role of the Cholecystokinin 2 Receptor (CCK2R) in Gastrointestinal Stromal Tumor Progression

Audience: Researchers, scientists, and drug development professionals.

### **Executive Summary**

Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases[1][2][3]. While therapies targeting these kinases have revolutionized patient outcomes, the emergence of resistance and the existence of wild-type GISTs necessitate the exploration of alternative therapeutic avenues[4][5]. The Cholecystokinin 2 Receptor (CCK2R), also known as the gastrin receptor, has emerged as a significant factor in GIST pathogenesis, particularly in tumors of gastric origin. This document provides a comprehensive overview of the molecular mechanisms, experimental evidence, and potential therapeutic implications of CCK2R in GIST progression.

### **CCK2R Expression in GIST**

The expression of CCK2R has been consistently documented in GISTs, with a notable predilection for tumors located in the stomach. Studies utilizing immunohistochemistry (IHC) and quantitative reverse transcription PCR (qRT-PCR) have established both the frequency and level of its expression.







Wild-type CCK2R transcripts are commonly found in GISTs, with one major study identifying them in 57.1% of cases analyzed[6][7]. This expression is strongly correlated with the primary tumor site, being significantly more frequent in gastric GISTs (75%) compared to those of nongastric origin (32%)[7]. Furthermore, the level of CCK2R transcript expression has been reported to be eight times higher in gastric GISTs[7]. At the protein level, comprehensive IHC analyses have shown that virtually all GIST samples, both primary and metastatic, can be positive for CCK2R expression[8]. Interestingly, CCK2R expression is also observed in the early stages of GIST development, including in incidental interstitial cells of Cajal (ICC) hyperplasia and microscopic GISTs, suggesting a role in tumor initiation[6][7].

### Quantitative Data on CCK2R Expression in GIST



| Parameter                               | Finding                                  | Statistical<br>Significance     | Reference |
|-----------------------------------------|------------------------------------------|---------------------------------|-----------|
| Transcript Expression                   |                                          |                                 |           |
| Frequency in GISTs (Overall)            | 57.1% of cases                           | -                               | [6][7]    |
| Frequency in Gastric<br>GISTs           | 75% of cases                             | p < 0.001 (vs. non-<br>gastric) | [7]       |
| Frequency in Non-<br>Gastric GISTs      | 32% of cases                             | p < 0.001 (vs. gastric)         | [7]       |
| Expression Level                        | 8-fold higher in gastric vs. non-gastric | p = 0.001                       | [7]       |
| Protein Expression (IHC)                |                                          |                                 |           |
| Frequency in Primary GISTs              | 100% (67/67 samples)                     | -                               | [8]       |
| Average Staining Intensity (Primary)    | 1.76 / 3.0                               | -                               | [8]       |
| Frequency in Metastatic GISTs           | 100% (12/12 samples)                     | -                               | [8]       |
| Average Staining Intensity (Metastatic) | 1.92 / 3.0                               | -                               | [8]       |
| Functional Receptor<br>Binding          |                                          |                                 |           |
| High mRNA & Functional Binding          | ~50% of GIST<br>samples                  | -                               | [9][10]   |

# CCK2R Signaling and Interaction with Oncogenic Pathways







The CCK2R is a G-protein-coupled receptor that, upon activation by its ligand gastrin, triggers a cascade of intracellular signaling events promoting cell proliferation and survival[7][11]. In the context of GIST, the activation of CCK2R has been shown to critically intersect with the primary KIT oncogenic signaling pathway.

Stimulation of CCK2R by gastrin leads to the hyper-activation of the KIT receptor itself, as well as Protein Kinase C-theta (PKC- $\theta$ )[6][7]. This is a crucial finding, as PKC- $\theta$  is a known diagnostic marker for GIST and is involved in KIT-dependent signaling[3][12]. The activation of these kinases subsequently leads to the over-activation of the major downstream pro-survival pathways, PI3K-AKT and MAPK[6][7]. This indicates that the gastrin-CCK2R axis can amplify the primary oncogenic signals driven by KIT mutations, thereby promoting tumor growth.

### **CCK2R Signaling Pathway in GIST**





Click to download full resolution via product page

CCK2R signaling cascade in GIST cells.



## Role in GIST Progression: In Vivo Evidence

The tumor-promoting role of CCK2R activation has been demonstrated in preclinical in vivo models. In studies using nude mice bearing human GIST xenografts, the administration of gastrin resulted in a significant increase in tumor growth compared to placebo controls. This was accompanied by a marked increase in cellular proliferation markers.

Quantitative Data from In Vivo GIST Xenograft Model

| Parameter                    | Gastrin-Treated vs.<br>Control | Statistical<br>Significance | Reference |
|------------------------------|--------------------------------|-----------------------------|-----------|
| Tumor Volume                 | 2-fold increase                | p = 0.03                    | [6]       |
| Mitotic Activity             | Significant increase           | p = 0.04                    | [6]       |
| Ki-67 Proliferation<br>Index | Significant increase           | p = 0.008                   | [6]       |

These findings provide strong evidence that the CCK2R pathway is not merely a biomarker but an active driver of GIST progression, capable of accelerating tumor growth and proliferation when stimulated.

### Therapeutic Implications and Future Directions

The high expression of CCK2R in a significant subset of GISTs, coupled with its functional role in promoting tumor growth, makes it an attractive therapeutic target[7][10]. Several strategies are being explored:

- Targeted Radionuclide Therapy: The expression of CCK2R on the cell surface makes it an ideal target for peptide receptor radionuclide therapy (PRRT). Radiolabeled minigastrin analogs that bind to CCK2R could deliver cytotoxic radiation directly to tumor cells[10][13] [14]. GIST is considered one of the most promising tumor types for this approach due to high receptor incidence and density[10].
- Small-Molecule Drug Conjugates (SMDCs): CCK2R can be used as a receptor system to deliver potent cytotoxic agents directly to GIST cells. SMDCs consisting of a CCK2R-



targeting ligand (agonist or antagonist) linked to a powerful warhead have been developed and show promise[9].

CCK2R Antagonists: Blocking the receptor with specific antagonists could inhibit the proproliferative signaling cascade initiated by gastrin. While this has been explored in other cancers, its specific application in GIST warrants further investigation[15][16].

It is important to note a point of contrast in the literature, where one in vitro study using a specific minigastrin derivative (CP04) found very low to no binding on three GIST cell lines, suggesting that receptor expression levels or conformation might vary between different GIST models[17]. This highlights the need for careful patient selection and robust companion diagnostics in the clinical development of CCK2R-targeted therapies.

### **Key Experimental Protocols**

The following section details the methodologies used in the key studies that have defined the role of CCK2R in GIST.

## Protocol 1: Evaluation of CCK2R Expression in GIST Tissues

- Objective: To determine the expression level and frequency of CCK2R mRNA and protein in a large cohort of GIST samples.
- Methodology:
  - Tissue Microarray (TMA) Construction: Formalin-fixed, paraffin-embedded (FFPE) tissue blocks from a cohort of 292 GISTs are used. Representative tumor areas are selected to extract cylindrical cores (e.g., 1 mm diameter), which are then arranged in a recipient paraffin block[6][7].
  - Immunohistochemistry (IHC): 4 μm sections from the TMA block are deparaffinized and rehydrated. Antigen retrieval is performed (e.g., using citrate buffer). Sections are incubated with a primary antibody against CCK2R, followed by a secondary antibody and a detection system (e.g., HRP-DAB). Slides are counterstained with hematoxylin. Staining intensity and percentage of positive cells are scored[6][7][8].



Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from fresh-frozen or FFPE
GIST samples. cDNA is synthesized via reverse transcription. qRT-PCR is performed
using primers specific for wild-type CCK2R and a reference gene (e.g., GAPDH). Relative
expression is calculated using the ΔΔCt method[7].

## Protocol 2: In Vivo GIST Xenograft Model for Functional Analysis

- Objective: To assess the effect of CCK2R activation on GIST growth in vivo.
- Methodology:
  - Cell Line and Animal Model: A human GIST cell line (e.g., GIST-T1) is cultured. 4-6 week
     old immunodeficient mice (e.g., nude mice) are used[6].
  - Tumor Implantation: Mice are subcutaneously injected with a suspension of GIST cells (e.g., 5 x 10<sup>6</sup> cells in Matrigel) into the flank[6].
  - Treatment: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of gastrin (e.g., human gastrin-17), while the control group receives a placebo (e.g., saline)[6].
  - Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers for a period of up to 10 weeks. Animal body weight is also monitored[6].
  - Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis (IHC for Ki-67 and mitotic count; Western blot for signaling pathway proteins)[6].

### **Experimental Workflow for In Vivo Xenograft Study**





Click to download full resolution via product page

Workflow for GIST xenograft experiments.



### **Protocol 3: Western Blot Analysis of Signaling Pathways**

- Objective: To evaluate the activation state of key signaling proteins in GIST cells following CCK2R stimulation.
- Methodology:
  - Protein Extraction: Protein lysates are prepared from GIST xenograft tissues or cell lines using RIPA buffer containing protease and phosphatase inhibitors[6].
  - Quantification: Protein concentration is determined using a BCA assay.
  - SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 μg) are separated by
     SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
  - Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies against total and phosphorylated forms of KIT, PKC-θ, AKT, and MAPK.
  - Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate[6]. Band intensity can be quantified using densitometry software.

### Conclusion

The cholecystokinin 2 receptor plays a significant, non-redundant role in the progression of gastrointestinal stromal tumors, particularly those of gastric origin. Its expression in early lesions suggests a role in tumorigenesis, while its ability to amplify the primary oncogenic signals of the KIT pathway via PKC-θ, PI3K/AKT, and MAPK activation confirms its importance in established disease. In vivo data robustly support its function as a driver of tumor proliferation. This body of evidence strongly positions CCK2R as a high-potential target for the development of novel diagnostics and therapeutics, such as PRRT and SMDCs, for a substantial subset of GIST patients.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Coordinated targeting of CK2 and KIT in gastrointestinal stromal tumours PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Gastric GIST: From Pathophysiology to Personalized Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characterization and pathogenesis of gastrointestinal stromal tumor PMC [pmc.ncbi.nlm.nih.gov]
- 4. KIT mutations in GIST PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promoting role of cholecystokinin 2 receptor (CCK2R) in gastrointestinal stromal tumour pathogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Assessment of cholecystokinin 2 receptor (CCK2R) in neoplastic tissue PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cholecystokinin-2 receptor targeting with radiolabeled peptides: current status and future directions PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 12. KIT oncoprotein interactions in gastrointestinal stromal tumors: therapeutic relevance PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Update on Preclinical Development and Clinical Translation of Cholecystokinin-2 Receptor Targeting Radiopharmaceuticals [mdpi.com]
- 14. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 PMC [pmc.ncbi.nlm.nih.gov]
- 15. CCK2R identifies and regulates gastric antral stem cell states and carcinogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Gastrointestinal Stromal Tumor with 68Ga-Labeled Peptides: An In Vitro Study on Gastrointestinal Stromal Tumor-Cell Lines PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [role of CCK2R in gastrointestinal stromal tumor progression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12433333#role-of-cck2r-in-gastrointestinal-stromal-tumor-progression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com